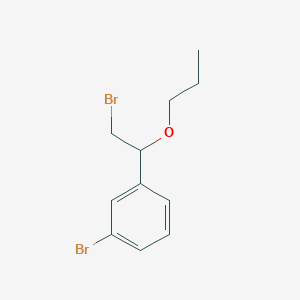
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene is an organic compound with the molecular formula C11H14Br2O It is a derivative of bromobenzene, where the benzene ring is substituted with a 2-bromo-1-propoxyethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The general synthetic route involves:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of catalysts like aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines.
Major Products:
Electrophilic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include compounds where the bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.
Applications De Recherche Scientifique
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and pharmaceutical research.
Material Science: It is used in the development of new materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atoms on the benzene ring make it susceptible to substitution reactions, allowing for the introduction of various functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Bromobenzene: A simpler derivative with a single bromine atom on the benzene ring.
1-Bromo-3-methoxybenzene: A compound with a methoxy group instead of the propoxyethyl group.
1-Bromo-3-(trifluoromethoxy)benzene: A compound with a trifluoromethoxy group, used in different synthetic applications.
Uniqueness: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene is unique due to the presence of both bromine and propoxyethyl groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C11H14Br2O |
|---|---|
Poids moléculaire |
322.04 g/mol |
Nom IUPAC |
1-bromo-3-(2-bromo-1-propoxyethyl)benzene |
InChI |
InChI=1S/C11H14Br2O/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3 |
Clé InChI |
KLNWBGFNTMCFSF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(CBr)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


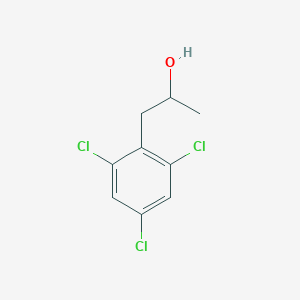
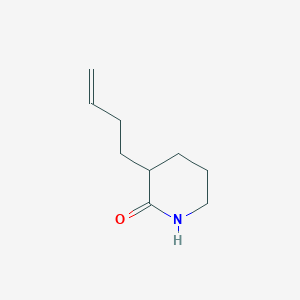
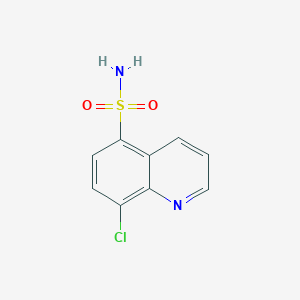
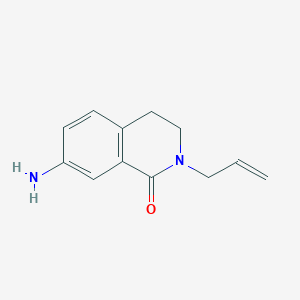

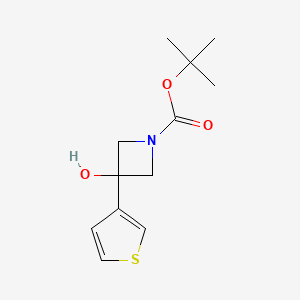
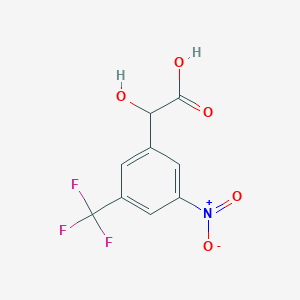
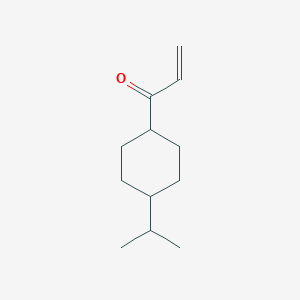
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B13551417.png)
![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)
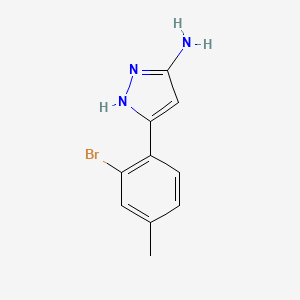


![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
